Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-
Overview
Description
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethyl-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. Additionally, its conjugated system allows for electron delocalization, which can affect its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene): Similar structure but lacks the dimethylamino group.
Propanedinitrile, 2-(2-(4-methoxyphenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene): Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- is unique due to its combination of a dimethylamino group and a conjugated pyran ring system. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPIBBGWLKELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51325-91-8 | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51325-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051325918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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